molecular formula C23H5F41O8 B596651 Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate CAS No. 121368-60-3

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate

Cat. No.: B596651
CAS No.: 121368-60-3
M. Wt: 1188.22
InChI Key: WJNZMLAESFFIHG-UHFFFAOYSA-N
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Description

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate, also known as this compound, is a useful research compound. Its molecular formula is C23H5F41O8 and its molecular weight is 1188.22. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystalline Polysiloxanes

Research has explored the synthesis and properties of new fluorinated monomers, including those derived from perfluoro-n-alkyl ethanols, for creating side chain liquid crystalline polysiloxanes. These monomers exhibit high smectogenic properties due to their unique fluorinated chains and mesogenic moieties, leading to materials with enantiotropic smectogen mesophases over a wide temperature range. This work is critical for developing advanced materials with specific thermal and optical properties for use in displays and optical devices (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Selective Fluorination Agents

The development of selective fluorination agents like diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M) represents a significant advancement in organic synthesis. These agents are more stable and easier to handle than traditional reagents, allowing for efficient conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides. Such advancements are crucial for synthesizing fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and material science (L’Heureux et al., 2010).

Environmental Behavior and Removal

Understanding the vapor pressure and adsorption capacities of fluorinated compounds, including ethyl perfluorooctanoate and related substances, is vital for assessing their environmental behavior and developing methods for their removal. Research using modified vapor saturation methods has provided critical data on the vapor pressures and adsorption characteristics of these compounds, informing efforts to mitigate their presence in the environment and reduce potential exposures (Schindler, Buchanan, Mahle, Peterson, & Glover, 2013).

Safety and Regulatory Assessments

The safety evaluation of fluorinated compounds, especially those intended for use in food contact materials, is essential for ensuring public health. For example, the European Food Safety Authority (EFSA) has conducted risk assessments for substances like perfluoro[(2-ethyloxy-ethoxy)acetic acid], concluding no safety concerns under specified use conditions. Such evaluations are crucial for regulating the use of fluorinated compounds in consumer products and ensuring they do not pose a risk to consumers (Andon et al., 2011).

Properties

IUPAC Name

ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H5F41O8/c1-2-66-3(65)4(24,11(32,33)34)67-19(55,56)6(27,13(38,39)40)69-21(59,60)8(29,15(44,45)46)71-23(63,64)10(31,17(50,51)52)72-22(61,62)9(30,16(47,48)49)70-20(57,58)7(28,14(41,42)43)68-18(53,54)5(25,26)12(35,36)37/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNZMLAESFFIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H5F41O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896538
Record name Ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1188.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121368-60-3
Record name Ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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